molecular formula C15H12BrCl2NO B3650711 N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide

N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide

Cat. No.: B3650711
M. Wt: 373.1 g/mol
InChI Key: KDPWSUODYIPZCV-UHFFFAOYSA-N
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Description

“N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is a common feature in many pharmaceutical drugs . The molecule also contains bromine and chlorine atoms, which are often used in organic chemistry to increase reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The bromine and chlorine atoms could be added through electrophilic aromatic substitution reactions . The amide group could be introduced in the final step, using a suitable carboxylic acid derivative and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, with the bromine and chlorine atoms attached to the benzene ring. The positions of these atoms would significantly influence the chemical properties of the molecule .


Chemical Reactions Analysis

As an aromatic amide, this compound could participate in various chemical reactions. The bromine and chlorine atoms make the molecule more reactive, allowing it to undergo substitution reactions . The amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an aromatic compound, it would likely be a solid at room temperature. The presence of halogens might make it relatively dense compared to other organic compounds .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its activity would depend on its ability to interact with biological targets in the body .

Safety and Hazards

Like many organic compounds, this molecule could be harmful or irritating. Specific safety data would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The study of such compounds could be valuable in the development of new pharmaceuticals or chemical tools. Future research might focus on exploring its reactivity, studying its interactions with biological targets, or optimizing its synthesis .

Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO/c1-8-9(2)14(6-5-12(8)16)19-15(20)11-4-3-10(17)7-13(11)18/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPWSUODYIPZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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